N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Description
Its structure combines a quinoxaline core (a nitrogen-containing heterocycle) with a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 3-amino position and a 4-fluorobenzenesulfonamide group at the 2-position. The fluorinated sulfonamide moiety is critical for enhancing bioavailability and target binding, while the benzodioxole group may influence pharmacokinetic properties, such as metabolic stability .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c22-13-5-8-15(9-6-13)31(27,28)26-21-20(24-16-3-1-2-4-17(16)25-21)23-14-7-10-18-19(11-14)30-12-29-18/h1-11H,12H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYZZMJUNAQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H16FN3O3S
- Molecular Weight : 373.40 g/mol
The structure features a quinoxaline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The incorporation of the 1,3-benzodioxole moiety enhances its pharmacological profile by potentially increasing bioavailability and selectivity.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its effectiveness appears to be linked to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been found to inhibit several kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- Regulation of Apoptosis : By modulating apoptotic pathways, it promotes cell death in malignant cells while sparing normal cells.
- Antioxidant Activity : It may exhibit antioxidant properties that help in reducing oxidative stress in cells, contributing to its protective effects against various diseases.
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice with implanted tumors showed that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Study 2: Synergistic Effects with Other Drugs
Combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines. This suggests potential applications in combination therapy to overcome drug resistance.
Comparison with Similar Compounds
Key Observations:
Thioureido-linked sulfonamides (e.g., Compound 9) exhibit potent anticancer activity (IC₅₀ = 15.6 μM) due to synergistic effects of the sulfonamide and quinoxaline moieties . The 4-fluorobenzenesulfonamide group in the target compound may mimic the fluorinated analogs in , suggesting similar pharmacokinetic advantages.
Benzodioxole vs. Other Substituents: The 1,3-benzodioxole group in the target compound is structurally distinct from the thioureido or cyano groups in analogs.
Synthetic Challenges: Low yields in analogs like Compound 24 (12.8%) highlight difficulties in introducing bulky substituents (e.g., trifluoromethyl) to the quinoxaline core . The target compound’s benzodioxole group may pose similar synthetic hurdles.
Pharmacological Profiles
Anticancer Activity:
- Compound 9 (Ghorab et al., 2011) demonstrated exceptional cytotoxicity against HEPG2 cells (IC₅₀ = 15.6 μM), outperforming doxorubicin. Its thioureido linker and sulfonamide group likely contribute to DNA intercalation or kinase inhibition .
- Radiosensitization: Derivatives like Compound 10 and 11 enhanced radiation efficacy, suggesting sulfonamide-quinoxaline hybrids may synergize with radiotherapy .
Comparison with Target Compound:
While direct data on the target compound’s activity are unavailable, its structural features predict:
- Enhanced Binding Affinity: The 4-fluorobenzenesulfonamide group may improve target engagement (e.g., phosphatidylinositol 3-kinase inhibition, as seen in related patents ).
- Metabolic Stability: The benzodioxole group could reduce hepatic clearance compared to non-aromatic substituents.
Q & A
Q. How can radiosensitizing effects of this compound be evaluated in combination with γ-irradiation?
-
Answer: Conduct clonogenic survival assays on irradiated cancer cells (2–6 Gy doses). Calculate sensitizer enhancement ratios (SER) using:
Pair with γ-H2AX immunofluorescence to quantify DNA double-strand breaks. Use inhibitors (e.g., ATM/ATR kinase blockers) to probe mechanistic pathways .
Ethical and Compliance Notes
- Non-therapeutic use : This compound is strictly for research purposes and not FDA-approved for human/animal treatment .
- Safety protocols : Follow OSHA guidelines for handling sulfonamides (e.g., PPE, fume hoods) and dispose of waste via EPA-regulated incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
